molecular formula C13H17Cl2N3 B6610602 rac-(1R,2S)-2-(1-benzyl-1H-pyrazol-4-yl)cyclopropan-1-amine dihydrochloride CAS No. 2866322-93-0

rac-(1R,2S)-2-(1-benzyl-1H-pyrazol-4-yl)cyclopropan-1-amine dihydrochloride

Cat. No.: B6610602
CAS No.: 2866322-93-0
M. Wt: 286.20 g/mol
InChI Key: ZJFJKXOYUQIZCP-CQSOCPNPSA-N
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Description

rac-(1R,2S)-2-(1-benzyl-1H-pyrazol-4-yl)cyclopropan-1-amine dihydrochloride: is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique cyclopropane ring structure attached to a pyrazole moiety, making it a subject of study for its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2S)-2-(1-benzyl-1H-pyrazol-4-yl)cyclopropan-1-amine dihydrochloride typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an α,β-unsaturated carbonyl compound.

    Cyclopropane Ring Formation: The cyclopropane ring is often formed via a cyclopropanation reaction, which can be achieved using reagents such as diazomethane or through the Simmons-Smith reaction.

    Coupling of Pyrazole and Cyclopropane: The pyrazole and cyclopropane moieties are then coupled using a suitable linker, often through nucleophilic substitution or palladium-catalyzed cross-coupling reactions.

    Formation of the Dihydrochloride Salt: The final step involves the conversion of the amine to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the cyclopropanation step and efficient purification techniques such as crystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2S)-2-(1-benzyl-1H-pyrazol-4-yl)cyclopropan-1-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyrazole positions, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Reduced amine derivatives.

    Substitution: Alkylated or sulfonated derivatives.

Scientific Research Applications

rac-(1R,2S)-2-(1-benzyl-1H-pyrazol-4-yl)cyclopropan-1-amine dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a ligand in receptor binding studies.

    Medicine: Investigated for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of rac-(1R,2S)-2-(1-benzyl-1H-pyrazol-4-yl)cyclopropan-1-amine dihydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to specific receptors or enzymes, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • rac-(1R,2S)-2-(1-phenyl-1H-pyrazol-4-yl)cyclopropan-1-amine dihydrochloride
  • rac-(1R,2S)-2-(1-methyl-1H-pyrazol-4-yl)cyclopropan-1-amine dihydrochloride

Uniqueness

rac-(1R,2S)-2-(1-benzyl-1H-pyrazol-4-yl)cyclopropan-1-amine dihydrochloride is unique due to its benzyl substitution, which can influence its binding affinity and specificity towards certain biological targets, making it a valuable compound for targeted research applications.

Properties

IUPAC Name

(1R,2S)-2-(1-benzylpyrazol-4-yl)cyclopropan-1-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3.2ClH/c14-13-6-12(13)11-7-15-16(9-11)8-10-4-2-1-3-5-10;;/h1-5,7,9,12-13H,6,8,14H2;2*1H/t12-,13+;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJFJKXOYUQIZCP-CQSOCPNPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1N)C2=CN(N=C2)CC3=CC=CC=C3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1N)C2=CN(N=C2)CC3=CC=CC=C3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17Cl2N3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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